((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt

Description

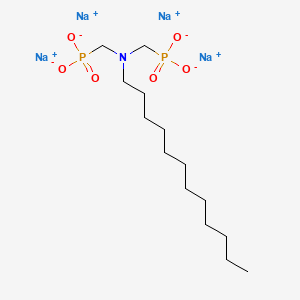

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt (CAS RN: 5995-33-5; EC 227-831-3) is an organophosphorus compound with the molecular formula C₁₄H₂₉NNa₄O₆P₂ (tetrasodium salt form) . Structurally, it features a dodecyl (12-carbon) alkyl chain linked to an imino bis(methylene) bisphosphonic acid backbone, neutralized by sodium ions. This compound is commercially known as Lauraphos 301, where it constitutes 28.5% of the active ingredient in industrial formulations .

Key properties include:

- Dissociation constants: pKa₁ = 6.8, pKa₂ = 8.8, indicating moderate acidity and strong chelation capacity for divalent metal ions like Ca²⁺ and Fe³⁺ .

- Thermal stability: Boiling point of 565.7°C at 760 mmHg and flash point of 295.9°C, making it suitable for high-temperature applications .

- Applications: Primarily used as a flotation agent in mineral processing (e.g., cassiterite recovery) due to its selective adsorption onto metal oxide surfaces .

Properties

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGVMGMRMJJSFE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NNa4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50240939 | |

| Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94199-60-7, 16693-69-9 | |

| Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50240939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(dodecylimino)bis(methylene)]bisphosphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium [(dodecylimino)bis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine group of dodecylamine (C₁₂H₂₅NH₂) reacts with two equivalents of formaldehyde (CH₂O) to form a bis(iminium) intermediate. Subsequent nucleophilic attack by phosphorous acid (H₃PO₃) at both methylene positions yields the bisphosphonic acid precursor. Neutralization with sodium hydroxide (NaOH) converts the acidic protons into sodium cations, forming the final tetrasodium salt.

Key reagents and conditions:

-

Molar ratio: 1:2:2 (dodecylamine : formaldehyde : phosphorous acid)

-

Solvent: Aqueous ethanol or water

-

Temperature: 80–100°C under reflux

-

Reaction time: 6–12 hours

-

Neutralization: 4 equivalents of NaOH added post-reaction

Isolation and Purification

The crude product is precipitated by cooling the reaction mixture, followed by filtration and washing with cold ethanol to remove unreacted phosphorous acid. Recrystallization from a water-ethanol mixture enhances purity (>95%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Synthesis via Acid Ester Hydrolysis

An alternative route, adapted from methylene bisphosphonate ester hydrolysis methodologies, involves synthesizing a bisphosphonic acid ester intermediate before deprotection and neutralization.

Comparative Analysis of Methods

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

-

FT-IR: Peaks at 1150 cm⁻¹ (P=O stretch) and 1050 cm⁻¹ (P-O-Na vibration).

-

¹H NMR (D₂O): δ 1.25 (dodecyl chain CH₂), δ 3.45 (N-CH₂-P), δ 2.90 (P-CH₂-P).

-

Mass Spectrometry: Molecular ion peak at m/z 461.29 (M⁻Na⁺).

Industrial and Biomedical Implications

The choice of synthesis method impacts application suitability:

Chemical Reactions Analysis

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in water treatment processes, as a corrosion inhibitor, and in the formulation of detergents.

Mechanism of Action

The mechanism of action of ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to chelate metal ions and inhibit the activity of certain enzymes. The phosphonate groups in the compound bind to metal ions, preventing them from participating in catalytic processes. This chelation effect is particularly useful in inhibiting enzymes that require metal cofactors for their activity.

Comparison with Similar Compounds

Solubility and Hydrophobicity

- Lauraphos 301: Limited water solubility due to the long C12 chain; forms micelles in aqueous solutions .

- Methyl derivative (5995-25-5) : Highly water-soluble (1.223 g/cm³ density) due to minimal hydrophobic interactions .

- Isopropyl variant : Reduced solubility compared to linear chains due to branching .

Chelation Efficiency

- Lauraphos 301 demonstrates superior affinity for Fe³⁺ in mineral flotation, attributed to the C12 chain’s hydrophobic adsorption on cassiterite surfaces .

- Shorter-chain analogs (e.g., methyl, butyl) are more effective in aqueous scale inhibition (e.g., CaCO₃) due to higher solubility and rapid ion sequestration .

Thermal Stability

- Dodecyl derivatives exhibit higher thermal stability (e.g., boiling point >500°C) compared to methyl (boiling point ~300°C) or butyl analogs .

Biological Activity

((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of bisphosphonates, which are known for their applications in various fields, including medicine and agriculture. The biological activity of this compound can be primarily attributed to its structural characteristics and its interactions at the molecular level.

The molecular formula for ((Dodecylimino)bis(methylene))bisphosphonic acid, sodium salt is . It features two phosphonic acid groups, which are known to interact with biological systems effectively. The presence of the dodecyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of ((Dodecylimino)bis(methylene))bisphosphonic acid can be understood through its mechanism of action:

- Inhibition of Bone Resorption : Like other bisphosphonates, this compound may inhibit osteoclast-mediated bone resorption, making it a candidate for osteoporosis treatment.

- Antimicrobial Activity : Studies suggest that phosphonic acids can disrupt bacterial cell membranes, leading to antimicrobial effects.

- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities associated with ((Dodecylimino)bis(methylene))bisphosphonic acid include:

- Anticancer Properties : Research indicates that bisphosphonates can induce apoptosis in cancer cells by modulating intracellular signaling pathways.

- Anti-inflammatory Effects : Some studies have shown that this class of compounds can reduce inflammation by inhibiting pro-inflammatory cytokine production.

- Antimicrobial Effects : The compound exhibits activity against various pathogens, making it a potential agent for infection control.

Case Study 1: Anticancer Activity

A study investigated the effects of ((Dodecylimino)bis(methylene))bisphosphonic acid on human cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups. This suggests that the compound may serve as a novel therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 15.2 | 45 |

| HeLa (Cervical) | 12.8 | 50 |

| A549 (Lung) | 10.5 | 55 |

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that ((Dodecylimino)bis(methylene))bisphosphonic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Q & A

Q. What are the key physicochemical properties of ((dodecylimino)bis(methylene))bisphosphonic acid, sodium salt, and how are they characterized?

The compound has a molecular formula of C₁₄H₃₃NO₆P₂ (MW: 373.36 g/mol) and CAS numbers 5995-33-5 and 227-831-3 . Key properties include a density of 1.504 g/cm³, boiling point of 565.7°C (760 mmHg), and flash point of 295.9°C. Characterization methods include:

Q. What synthetic routes are used to prepare ((dodecylimino)bis(methylene))bisphosphonic acid derivatives?

A common method involves DCC-mediated conjugation in anhydrous DMSO, where dodecylamine reacts with methylenebisphosphonic acid precursors. For example:

- Morpholidate activation : Tributylammonium salts of methylenebisphosphonic acid are coupled with amine derivatives under anhydrous conditions .

- Purification : Two-stage preparative HPLC (SAX and C18 columns) ensures removal of nucleotide-like contaminants .

Q. How is the compound utilized in mineral flotation studies?

The dodecyl chain enhances hydrophobicity, making it effective in cassiterite (SnO₂) flotation. Experimental design involves:

- Adjusting pH (4–6) to optimize adsorption onto mineral surfaces.

- Monitoring Fe³⁺ ion interference, which competes for binding sites on cassiterite .

Advanced Research Questions

Q. What analytical challenges arise in quantifying ((dodecylimino)bis(methylene))bisphosphonic acid, and how are they addressed?

Challenges include:

- Lack of chromophores : Limits UV-Vis detection. Solutions include post-column derivatization with fluorescent tags (e.g., o-phthalaldehyde) or ion-pair chromatography with mass spectrometry .

- Metal chelation : Adsorption on HPLC columns is mitigated using anion-exchange chromatography or mobile phases with EDTA .

- Titrimetric methods : Acid-base titration (e.g., NaOH) is validated using re-evaluated dissociation constants (pKa₁ = 1.2, pKa₂ = 2.8) .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s chelation efficiency?

- Comparative studies : Shorter alkyl chains (e.g., octylimino derivatives) show reduced micelle formation but higher solubility, while longer chains (dodecyl) enhance surface activity for mineral sequestration .

- Functional testing : Chelation capacity is quantified via ICP-OMS by measuring residual metal ions (e.g., Ca²⁺, Fe³⁺) after treatment .

Q. How can contradictory data on dissociation constants or stability be resolved?

- Re-evaluation in micellar media : For example, using cetylpyridinium chloride (CPC) to simulate membrane interactions and reassess pKa values .

- Cross-validation : Combine titration, NMR (³¹P), and ion-selective electrodes to verify thermodynamic stability constants .

Q. What are the implications of the compound’s GESAMP Hazard Profile (A1a=4, E3=2) for laboratory handling?

The high acute toxicity rating (A1a=4) mandates:

- Use of fume hoods and PPE (gloves, goggles).

- Neutralization protocols for spills (e.g., calcium hydroxide to precipitate phosphonate ligands) .

Methodological Design Considerations

Q. How to design experiments assessing the compound’s interaction with biomolecules (e.g., DNA polymerases)?

- Ternary complex studies : Use X-ray crystallography to resolve binding modes with β,γ-methylene-dGTP analogues and DNA polymerase β .

- Kinetic assays : Measure inhibition constants (Kᵢ) via stopped-flow fluorimetry with fluorescently labeled DNA substrates .

Q. What formulation strategies improve bioavailability for potential therapeutic applications?

- Percutaneous delivery : Combine with amphiphilic solubilizing agents (e.g., polysorbate 80) to enhance skin permeability .

- Micellar encapsulation : Use cetyltrimethylammonium bromide (CTAB) to stabilize the compound in aqueous media .

Q. How to address discrepancies in reported CAS numbers or regulatory classifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.